molecular formula C12H4Cl4N4O B2451097 3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide CAS No. 1798707-19-3

3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B2451097
CAS No.: 1798707-19-3
M. Wt: 361.99
InChI Key: HROWDDYPXGEDNT-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is a chlorinated heterocyclic compound It belongs to the class of perhalogenated pyridines, which are known for their high reactivity and broad applications in various fields of chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide typically involves the reaction of pentachloropyridine with appropriate nucleophiles. One common method includes the reaction of pentachloropyridine with 4-cyanopyridine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Due to the electron-deficient nature of the chlorinated pyridine ring, it readily undergoes nucleophilic substitution reactions with various nucleophiles.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and reduction:

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted pyridine derivatives, depending on the nucleophile used. These products can have diverse applications in organic synthesis and pharmaceuticals.

Scientific Research Applications

3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is not well-documented. its reactivity is primarily due to the electron-deficient nature of the chlorinated pyridine ring, which makes it highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to create new compounds with desired biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is unique due to the presence of both the tetrachloropyridine and cyanopyridine moieties, which confer distinct reactivity and potential applications. Its ability to undergo various nucleophilic substitution reactions makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4N4O/c13-7-8(14)10(20-11(16)9(7)15)12(21)19-6-3-5(4-17)1-2-18-6/h1-3H,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROWDDYPXGEDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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